Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1705578-18-2
VCID: VC2752491
InChI: InChI=1S/C9H9BClF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
SMILES: [B-](CCC(=O)NC1=CC=CC=C1Cl)(F)(F)F.[K+]
Molecular Formula: C9H9BClF3KNO
Molecular Weight: 289.53 g/mol

Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

CAS No.: 1705578-18-2

Cat. No.: VC2752491

Molecular Formula: C9H9BClF3KNO

Molecular Weight: 289.53 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate - 1705578-18-2

Specification

CAS No. 1705578-18-2
Molecular Formula C9H9BClF3KNO
Molecular Weight 289.53 g/mol
IUPAC Name potassium;[3-(2-chloroanilino)-3-oxopropyl]-trifluoroboranuide
Standard InChI InChI=1S/C9H9BClF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Standard InChI Key OPNUSTSFOJDIPO-UHFFFAOYSA-N
SMILES [B-](CCC(=O)NC1=CC=CC=C1Cl)(F)(F)F.[K+]
Canonical SMILES [B-](CCC(=O)NC1=CC=CC=C1Cl)(F)(F)F.[K+]

Introduction

Chemical Structure and Properties

Molecular Structure

Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate features a central boron atom bonded to three fluorine atoms and a propyl chain. This chain connects to a 2-chlorophenyl group through an amide linkage. The ortho-positioned chlorine atom distinguishes this compound from its para-substituted analog, likely conferring different steric and electronic properties that influence its reactivity profile.

Physical and Chemical Properties

Based on analysis of related compounds, the following properties can be reasonably predicted:

PropertyValueNotes
Molecular FormulaC₉H₉BClF₃KNO-
Molecular WeightApproximately 289.53 g/molSimilar to the 4-chlorophenyl analog
Physical StateCrystalline solid at ambient temperatureTypical of potassium trifluoroborates
SolubilityPoorly soluble in nonpolar solvents; moderate solubility in polar solvents like acetone, methanol, and waterCharacteristic of potassium organotrifluoroborates
StabilityStable under standard conditions; less hygroscopic than boronic acidsEnhanced stability is a key advantage of trifluoroborates
Melting PointLikely between 190-210°CEstimated based on similar structures

Spectroscopic Characteristics

The compound would display distinctive spectroscopic properties:

  • NMR Spectroscopy:

    • ¹H NMR would show signals for aromatic protons (2-chlorophenyl group), NH proton, and methylene protons

    • ¹³C NMR would display peaks for aromatic carbons, carbonyl carbon, and propyl chain carbons

    • ¹¹B NMR would exhibit a characteristic quartet for the trifluoroborate group

    • ¹⁹F NMR would show a quartet corresponding to the three fluorine atoms bonded to boron

  • IR Spectroscopy:

    • Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and B-F stretching (~1100 cm⁻¹)

Synthesis and Preparation

Synthetic Approaches

The synthesis of potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate would typically follow established routes for organotrifluoroborates:

  • Reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF₂):

    • The 3-((2-chlorophenyl)amino)-3-oxopropyl boronic acid/ester would be treated with KHF₂ in methanol/water

    • This approach represents the most common method for preparing organotrifluoroborates

  • Alternative synthesis via coupling reactions:

    • Formation of the amide bond between 2-chloroaniline and a suitable carboxylic acid/ester containing a boron functional group

    • Subsequent conversion to the trifluoroborate using KHF₂

Purification Methods

Typical purification procedures would include:

  • Recrystallization from acetone/diethyl ether mixtures

  • Trituration with specific solvent systems to remove impurities

  • Filtration and washing with diethyl ether and hexanes

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate would demonstrate significant utility in metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling:

    • As a nucleophilic partner in palladium-catalyzed reactions with aryl/vinyl halides

    • Formation of new carbon-carbon bonds under mild conditions

    • High functional group tolerance

  • Photoredox-catalyzed transformations:

    • Participation in radical processes initiated by single-electron transfer

    • The trifluoroborate group serves as a radical precursor following oxidation

Mechanistic Considerations

Based on cyclic voltammetry data from related compounds, the mechanism for photoredox reactions would likely involve:

  • Initial oxidation of the trifluoroborate salt by an excited photocatalyst

  • Fragmentation to generate the corresponding alkyl radical

  • Radical-radical coupling or addition to electron-deficient substrates

  • Formation of new carbon-carbon bonds

The oxidation potential of organotrifluoroborates typically falls within the range accessible by common photocatalysts, enabling these transformations to proceed efficiently under mild conditions.

Biological and Medicinal Applications

Structure-Activity Relationships

The positioning of the chlorine atom at the ortho position likely results in distinct biological activity compared to para-substituted analogs:

Comparative Analysis with Related Compounds

Structural Comparison

CompoundStructural FeaturesKey Differences
Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate2-chlorophenyl group with amide linkage to propyl-BF₃KChlorine at ortho position
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate4-chlorophenyl group with amide linkage to propyl-BF₃KChlorine at para position
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate4-bromophenyl group with amide linkage to propyl-BF₃KContains bromine instead of chlorine
Potassium (3-cyanophenyl)(trifluoro)borate(1-)3-cyanophenyl directly attached to BF₃KLacks amide and propyl linker; contains cyano group

Reactivity Differences

The ortho-chloro substitution in potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate likely impacts its chemical behavior:

  • The ortho-chlorine creates greater steric hindrance near the amide group

  • This may affect reaction rates in cross-coupling processes, potentially yielding different selectivity patterns

  • Electronic effects of the ortho-chloro group alter the nucleophilicity of the trifluoroborate moiety

Analytical Methods for Characterization

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase chromatography with UV detection

    • Suitable mobile phases would include acetonitrile/water mixtures

  • Thin-Layer Chromatography (TLC):

    • Visualization using UV light or appropriate staining reagents

    • Typical solvent systems: ethyl acetate/hexanes mixtures

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peak corresponding to the molecular weight

  • Characteristic fragmentation patterns including loss of BF₃K

  • High-resolution mass spectrometry would confirm the molecular formula

Future Research Directions

Synthetic Methodology Development

  • Exploration of greener synthetic routes:

    • Development of solvent-free or aqueous conditions

    • Investigation of catalytic methods for more efficient preparation

  • Application in complex molecule synthesis:

    • Utilization in the construction of biologically active compounds

    • Development of stereoselective transformations

Biological Evaluation

  • Systematic screening against enzyme targets:

    • Assessment of inhibitory activity against neprilysin and related enzymes

    • Comparison with other halogenated analogs to establish structure-activity relationships

  • Investigation of cellular effects:

    • Evaluation of cytotoxicity profiles

    • Study of cellular uptake and distribution

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